N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17902947
InChI: InChI=1S/C12H8F3N5OS/c1-6(21)16-8-4-2-7(3-5-8)9-19-20-10(12(13,14)15)17-18-11(20)22-9/h2-5H,1H3,(H,16,21)
SMILES:
Molecular Formula: C12H8F3N5OS
Molecular Weight: 327.29 g/mol

N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide

CAS No.:

Cat. No.: VC17902947

Molecular Formula: C12H8F3N5OS

Molecular Weight: 327.29 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide -

Specification

Molecular Formula C12H8F3N5OS
Molecular Weight 327.29 g/mol
IUPAC Name N-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl]acetamide
Standard InChI InChI=1S/C12H8F3N5OS/c1-6(21)16-8-4-2-7(3-5-8)9-19-20-10(12(13,14)15)17-18-11(20)22-9/h2-5H,1H3,(H,16,21)
Standard InChI Key UEUALHSOCSFMRO-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C(F)(F)F

Introduction

Structural Characteristics and Molecular Properties

Core Structural Features

The compound’s structure comprises a triazolo[3,4-b] thiadiazole ring system fused with a phenyl group substituted at the 6-position and an acetamide functional group at the para position of the phenyl ring. The trifluoromethyl (-CF₃) group at the 3-position of the triazole ring enhances lipophilicity and metabolic stability, critical for membrane permeability and oral bioavailability. The molecular formula (C₁₂H₈F₃N₅OS) and weight (327.29 g/mol) reflect its compact yet highly functionalized architecture.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₈F₃N₅OS
Molecular Weight327.29 g/mol
XLogP31.7 (analogous compound)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors8
Topological Polar Surface Area81.4 Ų

Comparative Analysis with Analogues

A structurally related compound, N-(3-{[3-(trifluoromethyl)[1, triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide (PubChem CID: 1480850), shares the trifluoromethyl-triazolo core but replaces the thiadiazole with a pyridazine ring. This substitution reduces molecular weight (337.26 g/mol) and alters hydrogen bonding capacity (8 acceptors vs. 7 in the target compound), demonstrating how minor structural changes impact drug-likeness .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of N-{4-[3-(trifluoromethyl) triazolo[3,4-b] thiadiazol-6-yl]phenyl}acetamide involves multi-step condensation and cyclization reactions. A representative route includes:

  • Condensation of 4-Aminophenylacetamide with a trifluoromethyl-containing precursor to form the triazole ring.

  • Cyclocondensation with Thiadiazole Moieties: Hydrazine hydrate in ethanol facilitates ring closure, yielding the triazolo-thiadiazole system.

  • Purification: Recrystallization from ethanol or methanol achieves >95% purity.

Reaction Optimization

Key parameters influencing yield (52–72% in analogous syntheses ) include:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification.

  • Temperature: Reactions typically proceed at 80–100°C to balance kinetics and side-product formation .

Table 2: Synthesis Conditions for Analogous Compounds

ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes cyclization
SolventEthanol/DMF65–72% yield
Reaction Time6–12 hoursPrevents degradation

Mechanistic Insights and Computational Modeling

Putative Mechanisms of Action

  • Enzyme Inhibition: The compound likely inhibits dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, as evidenced by docking studies with homologous triazolothiadiazoles .

  • Receptor Modulation: Interactions with G-protein-coupled receptors (GPCRs) may underlie its anti-inflammatory effects .

Computational Predictions

Density functional theory (DFT) calculations predict a planar conformation of the triazolo-thiadiazole ring, facilitating π-π stacking with aromatic residues in target proteins . The acetamide group’s hydrogen-bonding capacity further stabilizes ligand-receptor complexes .

Challenges and Future Directions

Despite promising preclinical data, challenges include:

  • Synthetic Complexity: Multi-step synthesis limits scalability.

  • Pharmacokinetic Profiling: Oral bioavailability and metabolic stability require optimization via prodrug strategies or formulation advances.

Future studies should prioritize in vivo efficacy testing and structure-activity relationship (SAR) analyses to refine therapeutic potency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator